2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione
Brand Name: Vulcanchem
CAS No.: 68217-94-7
VCID: VC21433590
InChI: InChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15)
SMILES: CC1=NC(=S)C2=C(N1)C3=CC=CC=C3O2
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26g/mol

2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione

CAS No.: 68217-94-7

Cat. No.: VC21433590

Molecular Formula: C11H8N2OS

Molecular Weight: 216.26g/mol

* For research use only. Not for human or veterinary use.

2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione - 68217-94-7

Specification

CAS No. 68217-94-7
Molecular Formula C11H8N2OS
Molecular Weight 216.26g/mol
IUPAC Name 2-methyl-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione
Standard InChI InChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15)
Standard InChI Key BQWVAPAZHNKWCN-UHFFFAOYSA-N
Isomeric SMILES CC1=NC2=C(C(=N1)S)OC3=CC=CC=C32
SMILES CC1=NC(=S)C2=C(N1)C3=CC=CC=C3O2
Canonical SMILES CC1=NC2=C(C(=N1)S)OC3=CC=CC=C32

Introduction

2-Methylbenzofuro[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that combines the structural features of benzofuran and pyrimidine, making it a unique and versatile molecule with potential applications in medicinal chemistry and materials science. Its chemical formula is C₁₁H₈N₂OS, and it has a molecular weight of 216.26 g/mol .

Synthesis Methods

The synthesis of 2-Methylbenzofuro[3,2-d]pyrimidine-4(3H)-thione typically involves the aza-Wittig reaction. This process includes the reaction of iminophosphoranes with n-butyl isocyanate at temperatures between 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of catalysts like sodium ethoxide or potassium carbonate to yield the desired compound.

Chemical Reactions and Transformations

2-Methylbenzofuro[3,2-d]pyrimidine-4(3H)-thione can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions where the thione group is replaced by other nucleophiles under basic conditions.

Anticancer Activity

2-Methylbenzofuro[3,2-d]pyrimidine-4(3H)-thione has shown promising anticancer properties by inhibiting poly ADP ribose polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cell apoptosis. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies have shown potent bactericidal effects, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial StrainMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Micrococcus luteus0.83

Antiviral Activity

Preliminary research indicates that the compound may possess antiviral properties, although the exact mechanism remains under investigation. It has shown moderate activity against viral strains, warranting further study.

Material Science Applications

2-Methylbenzofuro[3,2-d]pyrimidine-4(3H)-thione is used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes (OLEDs). Its role in electron transport processes contributes to the high external quantum efficiency of these OLEDs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator